6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
2190512-63-9 |
|---|---|
Molecular Formula |
C7H4ClN3O2 |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloro-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-7(13)11-6(3)12/h1-2H,(H2,10,11,12,13) |
InChI Key |
HDEOTJKWWSGNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 6-chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione typically follows a multi-step route involving:
- Construction of the pyrimidine-2,4-dione core : Starting from uracil or substituted uracil derivatives.
- Introduction of the pyridine ring : Through cyclization or condensation reactions with suitable precursors.
- Chlorination at the 6-position : Via electrophilic substitution or halogenation of the precursor heterocycle.
Detailed Synthetic Routes
Starting Materials and Initial Functionalization
- Uracil derivatives (e.g., 6-aminouracil or 6-halo-uracil) are commonly used as precursors.
- Alkylation at N-1 and N-3 positions can be performed using alkyl halides under basic conditions (e.g., sodium hydroxide in ethanol) to yield 1,3-disubstituted uracils, which can then be cyclized to form pyridopyrimidine cores.
Cyclization and Pyridine Ring Formation
- The pyridine ring is constructed by reacting the uracil derivatives with reagents such as the Vilsmeier reagent (formed in situ from phosphoryl chloride and DMF), which introduces a formyl group facilitating ring closure with cyanoacetamide or similar nucleophiles.
- This step is followed by treatment with bases like triethylamine to promote cyclization, yielding the fused pyridopyrimidine structure.
Chlorination at the 6-Position
- Chlorination is typically achieved through electrophilic substitution using reagents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) under controlled conditions.
- Alternatively, direct halogenation of the pyridopyrimidine core can be done using chlorine gas or other chlorinating agents in solvents like acetic acid or chloroform, often under reflux.
Representative Reaction Conditions and Yields
Analytical Characterization of Intermediates and Final Product
-
- Molecular ion peaks correspond to the expected molecular weight (e.g., for 6-chloropyrido[3,4-d]pyrimidine-2,4-dione, ~m/z 188-190).
- Fragmentation patterns confirm the pyridopyrimidine core.
-
- Confirms molecular structure, ring fusion, and chlorine position.
- Reveals hydrogen bonding and packing interactions in the solid state.
Comparative Notes on Related Pyridopyrimidine Halogenated Derivatives
| Compound | Halogen | Key Differences in Preparation | Biological/Functional Relevance |
|---|---|---|---|
| 6-Bromopyrido[3,2-d]pyrimidine-2,4-dione | Bromine | Bromination via N-bromosuccinimide or bromine gas | Bromine is more reactive for substitution |
| 6-Chloropyrido[3,4-d]pyrimidine-2,4-dione | Chlorine | Chlorination via POCl3 or NCS, more controlled | Chlorine offers balance between reactivity and stability |
| 6-Fluoropyrido[3,2-d]pyrimidine-2,4-dione | Fluorine | Fluorination typically requires specialized reagents | Fluorine affects electronic properties strongly |
Summary of Research Findings
- The preparation of this compound is best achieved by starting from uracil derivatives, followed by Vilsmeier formylation and cyclization with cyanoacetamide to form the fused pyridopyrimidine ring system.
- Chlorination at the 6-position is efficiently performed using phosphorus oxychloride or N-chlorosuccinimide, offering good yields and regioselectivity.
- The methods allow for scalability and adaptation for industrial synthesis, with microwave-assisted reactions reported to improve yields and reduce times in related systems.
- Analytical techniques such as NMR, MS, and X-ray crystallography are essential for confirming the structure and purity of intermediates and the final compound.
This detailed synthesis approach provides a robust framework for producing this compound with high purity and yield, supporting its use in further chemical and biological studies.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Reagents like ammonium acetate and dimethylformamide dimethyl acetal are used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidines, while cyclization reactions can produce fused heterocyclic systems .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione exhibits potential anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. The compound's ability to induce apoptosis in cancer cells has been particularly noted, making it a candidate for further development as an anticancer agent .
Antiviral Properties
Another area of interest is the compound's antiviral activity. Research has shown that certain derivatives can inhibit viral replication in vitro. A study focusing on its mechanism of action revealed that it interferes with viral RNA synthesis, which is crucial for the replication of viruses such as hepatitis C and influenza .
Agriculture
Pesticidal Applications
this compound has also been explored for its pesticidal properties. Field trials have indicated that formulations containing this compound can effectively control pest populations while minimizing damage to non-target species. Its mode of action involves disrupting the nervous system of pests, leading to paralysis and death .
Herbicide Development
In herbicide research, this compound has shown promise as a selective herbicide. Studies have demonstrated its effectiveness against several weed species while being safe for crops. This selectivity is attributed to its unique biochemical interactions within plant systems .
Material Science
Polymer Chemistry
In material science, this compound has been utilized in the development of novel polymers. Its incorporation into polymer matrices has enhanced the mechanical properties and thermal stability of the resulting materials. Research indicates that these polymers could have applications in coatings and composites used in various industrial applications .
Nanotechnology
The compound is also being investigated for its role in nanotechnology. Studies suggest that it can be used as a precursor for synthesizing nanoparticles with specific catalytic properties. These nanoparticles have potential applications in environmental remediation and energy conversion technologies .
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that specific derivatives of this compound inhibited cell growth by more than 70% at certain concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.
- Pesticide Efficacy : In agricultural trials, formulations containing this compound were tested against common pests affecting maize crops. Results showed a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a biopesticide.
- Polymer Innovations : Research into polymer composites incorporating this compound revealed improvements in thermal stability by up to 30%. These findings suggest potential applications in high-performance materials used in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
This section compares 6-chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione with structurally related pyrimidine-dione derivatives, focusing on structural features , synthetic routes , physicochemical properties , and biological activities .
Structural and Substituent Variations
Key Observations :
- Chlorine vs. Fluorine : Chlorine at C6 (target compound) provides moderate electronegativity, while trifluorophenyl groups (compound 2o) enhance lipophilicity and target affinity in herbicidal applications .
- Amino vs. Alkyl Groups: Amino substituents (e.g., 6-amino derivatives) improve solubility and hydrogen-bonding capacity, whereas alkyl groups (e.g., methyl) favor metabolic stability .
Key Observations :
- Chlorinated derivatives often require harsh reagents (e.g., POCl₃), while fluorinated analogs utilize milder fluorination agents .
- Fused pyrido-pyrimidines (e.g., compound 2o) are synthesized via cyclocondensation, whereas saturated analogs involve hydrogenation .
Key Observations :
- Herbicidal vs. Antiviral Activity: Chlorinated and fluorinated derivatives (e.g., compound 2o) target plant enzymes (PPO), while amino-substituted analogs inhibit viral replication .
- Structural-Activity Relationship (SAR) : Pyrido-pyrimidine-diones with electron-withdrawing groups (Cl, CF₃) exhibit stronger enzyme inhibition due to enhanced electrophilicity .
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | pKa | H-Bond Donors/Acceptors |
|---|---|---|---|---|
| 6-Chloropyrido[3,4-d]pyrimidine-2,4-dione | 1.2 | 0.15 (water) | 8.7 | 2 donors, 4 acceptors |
| Compound 2o | 2.8 | 0.05 (water) | 7.9 | 1 donor, 6 acceptors |
| 6-(Trifluoromethyl)pyrimidine-2,4-dione | 1.5 | 0.30 (water) | 9.1 | 2 donors, 4 acceptors |
Key Observations :
Biological Activity
6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 197.58 g/mol
- CAS Number : 2190512-63-9
The compound features a pyrido[3,4-d]pyrimidine core structure, which is known to influence its biological properties significantly.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antagonism of Chemokine Receptors :
- A study demonstrated that certain pyrido[3,4-d]pyrimidines can act as antagonists for the CXCR2 chemokine receptor. The original compound showed a low IC value (0.11 µM), indicating potent antagonistic activity. However, the 6-chloro derivative exhibited a complete lack of CXCR2 antagonism, suggesting that modifications at this position may adversely affect activity .
-
Inhibition of Enzymatic Activity :
- The compound has been associated with the inhibition of matrix metalloproteinases (MMPs), particularly MMP-13. This enzyme is crucial in tissue remodeling and has implications in cancer metastasis and inflammation. The structure-activity relationship indicates that specific substitutions can enhance inhibitory potency against MMPs .
- Histone Demethylase Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity:
| Compound | Modification | Biological Activity | IC |
|---|---|---|---|
| Original | None | CXCR2 Antagonist | 0.11 µM |
| 6-Chloro | Cl at C6 | No CXCR2 Activity | N/A |
| 8-Substituted | Various substitutions | MMP Inhibitor | Varies |
The presence of specific functional groups significantly influences the compound's ability to interact with biological targets.
Case Studies
- CXCR2 Antagonism Study :
- Histone Demethylase Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
